molecular formula C14H11ClO2 B1583950 3-[(4-Chlorobenzyl)oxy]benzaldehyde CAS No. 24550-39-8

3-[(4-Chlorobenzyl)oxy]benzaldehyde

Cat. No. B1583950
CAS RN: 24550-39-8
M. Wt: 246.69 g/mol
InChI Key: SBIKVRRNAVDMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorobenzyl)oxy]benzaldehyde (3-CBA) is a versatile organic compound widely used in various scientific applications. It is a colorless liquid, soluble in organic solvents and has a boiling point of around 150 °C. 3-CBA can be synthesized from the reaction of 4-chlorobenzyl alcohol and benzaldehyde, and is used in the synthesis of various organic compounds. It has been widely studied and is used in a variety of scientific applications, including drug design, medicinal chemistry, and more.

Scientific Research Applications

1. Catalysis and Chemical Synthesis

3-[(4-Chlorobenzyl)oxy]benzaldehyde and its derivatives play a significant role in catalysis and chemical synthesis. For instance, they are involved in the oxidation processes of alcohols to aldehydes, an essential reaction in various industrial applications. Sharma, Soni, and Dalai (2012) demonstrated an increased oxidative property of a mesoporous catalyst for the conversion of benzyl alcohol to benzaldehyde, a reaction relevant in industries like cosmetics and pharmaceuticals (Sharma, Soni, & Dalai, 2012). Similarly, Han et al. (2010) discussed the eco-friendly oxidation of benzyl alcohol to benzaldehyde using nanogold-based catalysts, underlining the importance of such reactions in creating high-quality, chlorine-free benzaldehyde for the flavoring and pharmaceutical industries (Han et al., 2010).

2. Pharmaceutical and Medical Applications

In the pharmaceutical and medical field, derivatives of 3-[(4-Chlorobenzyl)oxy]benzaldehyde have been researched for their potential benefits. Beddell et al. (1984) studied substituted benzaldehydes, including derivatives of 3-[(4-Chlorobenzyl)oxy]benzaldehyde, for their ability to increase the oxygen affinity of human hemoglobin and inhibit sickling in sickle cell disease, showcasing a potential therapeutic application (Beddell et al., 1984). Additionally, Lin et al. (2005) synthesized benzyloxybenzaldehyde derivatives, including 3-[(4-Chlorobenzyl)oxy]benzaldehyde, and tested them for anticancer activity, revealing significant potential in cancer treatment (Lin et al., 2005).

3. Environmental and Green Chemistry

In the context of environmental and green chemistry, derivatives of 3-[(4-Chlorobenzyl)oxy]benzaldehyde are explored for their photocatalytic properties. Lima et al. (2017) investigated the photocatalytic conversion of benzyl alcohol to benzaldehyde using environmentally friendly conditions, highlighting the potential of these compounds in sustainable chemical processes (Lima et al., 2017).

properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIKVRRNAVDMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351213
Record name 3-[(4-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorobenzyl)oxy]benzaldehyde

CAS RN

24550-39-8
Record name 3-[(4-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-CHLOROBENZYL)OXY)BENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1.2 g of 3-hydroxybenzaldehyde in 50 ml of N,N-dimethylformamide were added 2.4 g of 4-chlorobenzyl chloride and 2.1 g of potassium carbonate. The mixture was stirred at 60° C. for 3 hours. After cooling, the reaction mixture was treated with ethyl acetate-water. The resulting ethyl acetate layer was separated, washed with water, dried with anhydrous magnesium sulfate, and subjected to vacuum distillation to remove the solvent. The resulting residue was purified by silica gel column chromatography (eluant: n-hexane/ethyl acetate=102) to obtain 1.9 g of 3-(4-chlorobenzyloxy)benzaldehyde.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chlorobenzyl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-[(4-Chlorobenzyl)oxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-[(4-Chlorobenzyl)oxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-[(4-Chlorobenzyl)oxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-[(4-Chlorobenzyl)oxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-[(4-Chlorobenzyl)oxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.